![molecular formula C21H22N2O4 B2463118 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1027372-20-8](/img/structure/B2463118.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the tetrahydroquinoline core and subsequent modifications to introduce the benzo[d][1,3]dioxole and carboxamide functionalities. The synthesis typically involves the use of various reagents and solvents under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxole derivatives, including those containing amide groups. For instance, a series of benzodioxole compounds were evaluated for their cytotoxic effects against various cancer cell lines. Among these, compounds with amide groups exhibited significant cytotoxicity:
Compound | IC50 (µM) | Cell Line |
---|---|---|
2a | 5.12 | Hep3B |
2b | 6.34 | Hep3B |
Doxorubicin (Control) | 4.50 | Hep3B |
The results indicated that compounds 2a and 2b had lower IC50 values compared to Doxorubicin, suggesting a strong cytotoxic effect against liver cancer cells .
The mechanism by which these compounds exert their anticancer effects includes induction of cell cycle arrest and apoptosis. Specifically, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and induce G2/M phase arrest in Hep3B cells. Flow cytometry analysis revealed:
- G1 Phase Reduction : From 65.3% (control) to 52.53% (2a)
- S Phase Reduction : From 17.6% (control) to 12.13% (2a)
- G2/M Phase : Arrested at 8.07% (close to Doxorubicin's 7.4%)
These findings suggest that compound 2a may act as a potent inhibitor of cell cycle progression .
Antioxidant Activity
In addition to anticancer properties, the compound was evaluated for its antioxidant activity using the DPPH assay. The results showed moderate antioxidant effects with IC50 values indicating potential therapeutic applications in oxidative stress-related diseases:
Compound | IC50 (µM) |
---|---|
7a | 39.85 |
7b | 79.95 |
These compounds demonstrated significant scavenging activity against free radicals, which could be beneficial in preventing cellular damage .
Antidiabetic Potential
Another area of investigation is the antidiabetic potential of benzodioxole derivatives. In vitro studies demonstrated that certain derivatives effectively inhibited α-amylase activity, which is crucial in carbohydrate metabolism:
Compound | IC50 (µM) |
---|---|
IIa | 0.85 |
IIc | 0.68 |
These compounds showed negligible cytotoxicity on normal cell lines (IC50 > 150 µM), indicating their safety profile for potential therapeutic use .
Case Studies
A notable case study involved the evaluation of these compounds in streptozotocin-induced diabetic mice models. The results indicated that treatment with selected benzodioxole derivatives significantly reduced blood glucose levels and improved metabolic parameters compared to untreated controls.
属性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)21(25)23-9-3-4-14-5-7-16(11-17(14)23)22-20(24)15-6-8-18-19(10-15)27-12-26-18/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNVBYQTFKQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。